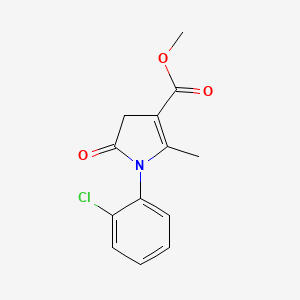
5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as TMT, is a chemical compound that has shown potential in various scientific research applications. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. TMT has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Pharmacological Potential
- 5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been explored for potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects. Synthesis methods involving alkylation of these compounds have been developed to enhance their efficacy (Sameluk & Kaplaushenko, 2015).
Antimicrobial Properties
- Novel derivatives of this compound, specifically N2-hydroxymethyl and N2-aminomethyl derivatives, have demonstrated significant antibacterial activity against various bacterial strains. This suggests a potential for developing new antimicrobial agents (Plech et al., 2011).
Supramolecular Synthons Analysis
- The compound has been used to study supramolecular synthons in related 1,2,4-triazole-3-thione compounds. X-ray crystal structures and Hirshfeld surface analysis of these compounds provide insights into their intermolecular interactions, which are crucial for understanding their properties and potential applications (Saeed et al., 2019).
Anticonvulsant Activity Study
- This compound has been included in studies to evaluate anticonvulsant properties. For example, certain derivatives showed promising results in protecting animals against convulsions, indicating potential use in developing anticonvulsant drugs (Plech et al., 2014).
Antimicrobial Activity Exploration
- Research has been conducted on the antimicrobial activity of newly synthesized compounds based on derivatives of 5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These studies aim to establish relationships between chemical structures and biological activity, crucial for developing new antimicrobial drugs (Samelyuk & Kaplaushenko, 2013).
Synthesis and Reactivity Studies
- Investigations into the synthesis and reactivity of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones, which are related to the compound , have been carried out. These studies focus on developing new preparative methods and exploring their potential in drug development due to their low toxicity and broad biological activity (Dovbnya et al., 2021).
Antioxidant and Urease Inhibition
- Some derivatives have shown significant antioxidant activities and potent urease inhibitory activities, highlighting their potential in developing treatments for related health conditions (Khan et al., 2010).
Crystal Structure and Theoretical Studies
- The crystal structure of related derivatives has been determined, and theoretical studies have been conducted to understand their molecular and crystal structure. This research is vital for developing new compounds with specific desired properties (Wawrzycka-Gorczyca & Siwek, 2011).
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-12-11(18)14-13-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFYBLTYZGZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933287 | |
| Record name | 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14803-86-2 | |
| Record name | NSC305342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

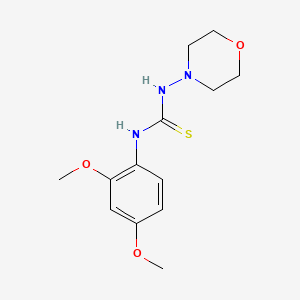
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
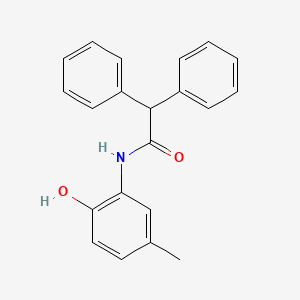
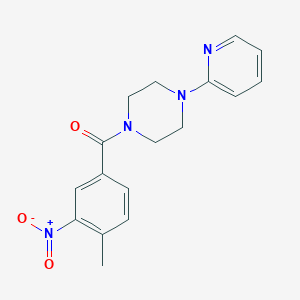
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
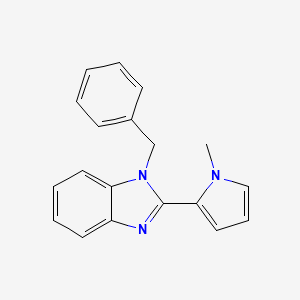
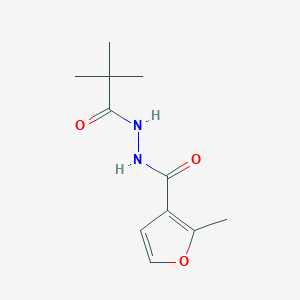
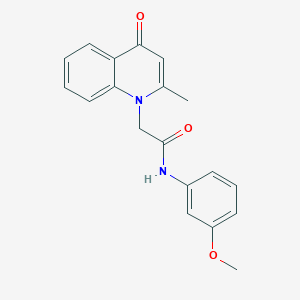
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)
